molecular formula C25H30N2O2 B7709018 4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide

4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide

カタログ番号: B7709018
分子量: 390.5 g/mol
InChIキー: GHSJMBUNPYOAHH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is commonly referred to as TAK-659 and belongs to the class of kinase inhibitors.

作用機序

TAK-659 exerts its pharmacological effects by selectively inhibiting the activity of BTK, ITK, and JAK3 kinases. BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies. ITK is involved in T-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of T-cell lymphomas and autoimmune disorders. JAK3 is involved in cytokine receptor signaling, and its inhibition has been shown to be effective in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit the proliferation of various cancer cell lines, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also been shown to inhibit the production of inflammatory cytokines in vitro and in vivo. In addition, TAK-659 has been shown to enhance the activity of immune cells, such as natural killer (NK) cells and T cells, which play a critical role in the immune response against cancer and infectious diseases.

実験室実験の利点と制限

TAK-659 has several advantages as a research tool, including its high potency and selectivity for BTK, ITK, and JAK3 kinases. It also has good pharmacokinetic properties, including oral bioavailability and a favorable safety profile in preclinical studies. However, TAK-659 has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects at high concentrations.

将来の方向性

There are several potential future directions for the research and development of TAK-659. One direction is the evaluation of its efficacy in combination with other drugs, such as chemotherapy and immunotherapy, for the treatment of cancer. Another direction is the exploration of its potential applications in the treatment of autoimmune disorders and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanisms underlying its effects on immune cells and to identify potential biomarkers of response to treatment.

合成法

The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 2-hydroxy-8-methylquinoline with tert-butyl bromoacetate in the presence of potassium carbonate. The resulting compound is then reacted with propylamine to yield 4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide.

科学的研究の応用

TAK-659 has been extensively studied for its potential applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3), which are involved in various cellular signaling pathways.

特性

IUPAC Name

4-tert-butyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O2/c1-6-14-27(24(29)18-10-12-21(13-11-18)25(3,4)5)16-20-15-19-9-7-8-17(2)22(19)26-23(20)28/h7-13,15H,6,14,16H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSJMBUNPYOAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。